molecular formula C15H16N2O4S B4989524 5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4989524
M. Wt: 320.4 g/mol
InChI Key: SDXDWRYLTKRQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as DTPD, is a compound that has gained significant attention in scientific research. DTPD is a member of the pyrimidine family and has a unique structure that has been found to have potential applications in various fields, including medicine, agriculture, and material science. In

Mechanism of Action

The mechanism of action of DTPD varies depending on its application. In cancer cells, DTPD induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. Inhibition of the NF-κB pathway leads to the downregulation of pro-inflammatory cytokines and chemokines, which contribute to the anti-inflammatory properties of DTPD. Inhibition of viral replication is achieved by disrupting the viral envelope and inhibiting the viral polymerase. In agriculture, DTPD acts as a fungicide and insecticide by disrupting the cell membrane of the pathogen or pest.
Biochemical and Physiological Effects
DTPD has been found to have minimal toxicity and side effects in various studies. In vitro studies have shown that DTPD has a low cytotoxicity profile and does not affect the viability of normal cells. In vivo studies have shown that DTPD has a good safety profile and does not cause any significant changes in body weight, organ weight, or hematological parameters.

Advantages and Limitations for Lab Experiments

The advantages of using DTPD in lab experiments include its broad-spectrum activity, low toxicity profile, and well-established synthesis method. However, the limitations of using DTPD include its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the research and development of DTPD. In medicine, further studies are needed to explore the potential of DTPD as a therapeutic agent for various diseases, including cancer and viral infections. In agriculture, the development of DTPD-based formulations with improved efficacy and stability is needed. In material science, the synthesis of novel metal complexes using DTPD as a precursor is an area of interest. Overall, the unique structure and properties of DTPD make it a promising compound for further research and development.
Conclusion
In conclusion, 5-(3,4-diethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound with potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DTPD have been discussed in this paper. Further research and development of DTPD are needed to fully explore its potential in various applications.

Synthesis Methods

DTPD can be synthesized through a multi-step process involving the condensation of 3,4-diethoxybenzaldehyde and thiosemicarbazide, followed by cyclization and oxidation. The synthesis of DTPD has been well established, and the compound can be obtained in high yield and purity.

Scientific Research Applications

DTPD has been extensively studied for its potential applications in various fields. In medicine, DTPD has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. DTPD has also been found to inhibit the replication of the influenza virus and herpes simplex virus. In agriculture, DTPD has been used as a fungicide and insecticide due to its broad-spectrum activity against various pathogens. In material science, DTPD has been used as a precursor for the synthesis of metal complexes and as a fluorescent probe.

properties

IUPAC Name

5-[(3,4-diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-3-20-11-6-5-9(8-12(11)21-4-2)7-10-13(18)16-15(22)17-14(10)19/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXDWRYLTKRQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-Diethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

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